molecular formula C20H20ClN3O4S B1198081 6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole

6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole

Cat. No. B1198081
M. Wt: 433.9 g/mol
InChI Key: PTAVAGHPTJSPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole is a benzodioxine.

Scientific Research Applications

Novel ORL1-Selective Antagonists

Research has identified benzimidazole derivatives, such as 6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole, as promising ORL1 (opioid receptor-like 1) antagonists. These compounds, including a similar derivative 2-(tert-butylthio)-5-chloro-6-[(2R)-4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-1H-benzimidazole, have shown oral availability and brain penetrability, with potential implications for opioid receptor research and therapy (Okamoto et al., 2008).

Antimicrobial and Antifungal Agents

Compounds structurally related to 6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole have been synthesized and evaluated for their antimicrobial and antifungal activities. These include 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which displayed promising antibacterial and antifungal potential, highlighting their potential as new therapeutic agents (Abbasi et al., 2020).

Fluorescent Probes for DNA Detection

Innovative benzimidazo[1,2-a]quinolines, substituted with different nuclei including piperidine and resembling the core structure of 6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole, have been developed as potential fluorescent probes for DNA detection. This research opens up avenues for using benzimidazole derivatives in molecular biology and genetic research (Perin et al., 2011).

Anti-Inflammatory Applications

Benzimidazole-2-thione derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown promising results in the carrageenan-induced rat paw edema model, indicating their potential use in treating inflammatory conditions (Ganji & Agrawal, 2020).

Enzyme Inhibitors

Research has focused on synthesizing new benzodioxin-benzimidazole derivatives as potential enzyme inhibitors. These compounds have been evaluated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, highlighting their potential therapeutic applications in diseases related to enzyme dysfunction (Abbasi et al., 2019).

properties

Product Name

6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole

Molecular Formula

C20H20ClN3O4S

Molecular Weight

433.9 g/mol

IUPAC Name

6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1H-benzimidazole

InChI

InChI=1S/C20H20ClN3O4S/c21-14-1-3-16-17(11-14)23-20(22-16)13-5-7-24(8-6-13)29(25,26)15-2-4-18-19(12-15)28-10-9-27-18/h1-4,11-13H,5-10H2,(H,22,23)

InChI Key

PTAVAGHPTJSPBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(N2)C=C(C=C3)Cl)S(=O)(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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